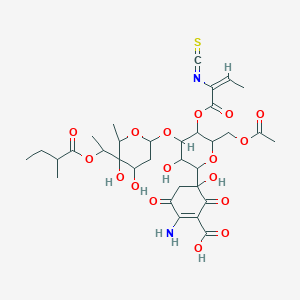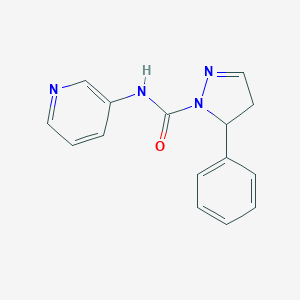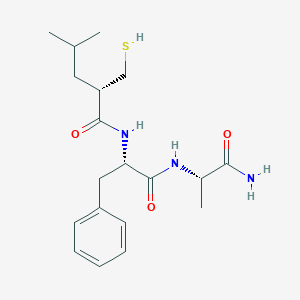
HS-Leucyl-phenylalanyl-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HS-Leucyl-phenylalanyl-alaninamide, also known as LFA-3, is a tripeptide that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and biomedical research. This peptide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
HS-Leucyl-phenylalanyl-alaninamide binds to CD2, a cell surface receptor expressed on T-cells and natural killer cells. This binding leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium. The activation of these pathways leads to T-cell proliferation and cytokine production, which are important for the immune response.
Biochemische Und Physiologische Effekte
HS-Leucyl-phenylalanyl-alaninamide has been shown to have various biochemical and physiological effects, including the induction of T-cell proliferation and cytokine production, the inhibition of tumor growth and metastasis, and the modulation of the immune response. These effects make HS-Leucyl-phenylalanyl-alaninamide a promising peptide for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HS-Leucyl-phenylalanyl-alaninamide in lab experiments is its specificity for CD2, which allows for the selective activation of T-cells. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation of using HS-Leucyl-phenylalanyl-alaninamide is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of HS-Leucyl-phenylalanyl-alaninamide in scientific research. One direction is the development of small-molecule inhibitors of HS-Leucyl-phenylalanyl-alaninamide/CD2 interactions for the treatment of autoimmune diseases and cancer. Another direction is the use of HS-Leucyl-phenylalanyl-alaninamide in the development of vaccines and immunotherapies. Additionally, the use of HS-Leucyl-phenylalanyl-alaninamide in the study of T-cell activation and differentiation can provide insights into the immune response and lead to the development of new therapies for various diseases.
In conclusion, HS-Leucyl-phenylalanyl-alaninamide, or HS-Leucyl-phenylalanyl-alaninamide, is a promising peptide for scientific research due to its potential applications in drug discovery, cancer research, and immunology. Its specificity for CD2, stability, and various biochemical and physiological effects make it a valuable tool for studying the immune response and developing new therapies. With further research and development, HS-Leucyl-phenylalanyl-alaninamide has the potential to make significant contributions to the field of biomedical research.
Synthesemethoden
HS-Leucyl-phenylalanyl-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the reaction of amino acids in solution. Both methods have been used to synthesize HS-Leucyl-phenylalanyl-alaninamide, and the purity of the final product depends on the optimization of the synthesis conditions.
Wissenschaftliche Forschungsanwendungen
HS-Leucyl-phenylalanyl-alaninamide has been used in various scientific research applications, including drug discovery, cancer research, and immunology. In drug discovery, HS-Leucyl-phenylalanyl-alaninamide has been used as a lead compound for the development of small-molecule inhibitors of protein-protein interactions. In cancer research, HS-Leucyl-phenylalanyl-alaninamide has been shown to inhibit tumor growth and metastasis in animal models. In immunology, HS-Leucyl-phenylalanyl-alaninamide has been used as a tool to study T-cell activation and differentiation.
Eigenschaften
CAS-Nummer |
120020-30-6 |
|---|---|
Produktname |
HS-Leucyl-phenylalanyl-alaninamide |
Molekularformel |
C19H29N3O3S |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-(sulfanylmethyl)pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-12(2)9-15(11-26)18(24)22-16(10-14-7-5-4-6-8-14)19(25)21-13(3)17(20)23/h4-8,12-13,15-16,26H,9-11H2,1-3H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,15+,16-/m0/s1 |
InChI-Schlüssel |
LWDXOPIGTGCEOA-IMJJTQAJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)CS |
SMILES |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
Kanonische SMILES |
CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N |
Andere CAS-Nummern |
120020-30-6 |
Synonyme |
HS-Leu-Phe-Ala-NH2 HS-leucyl-phenylalanyl-alaninamide HS-leucyl-phenylalanyl-alaninamide, (R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





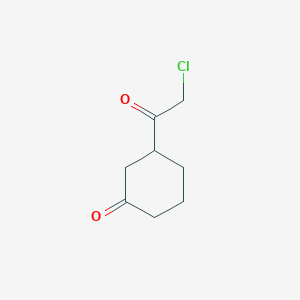
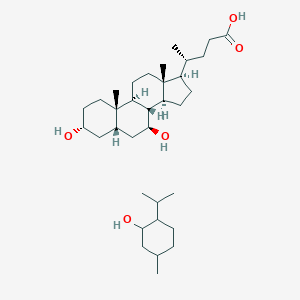
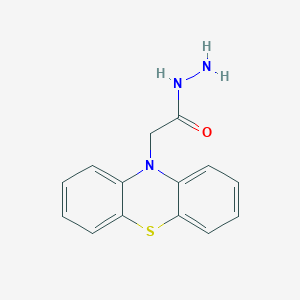
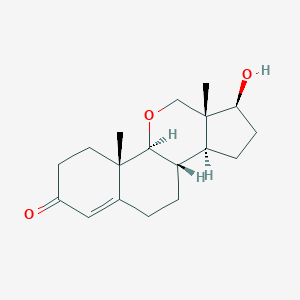
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
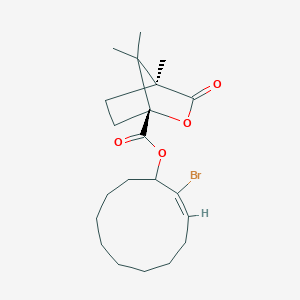
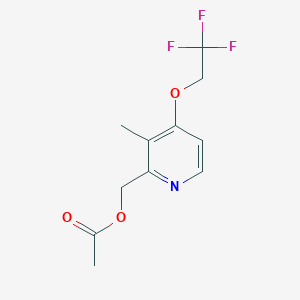
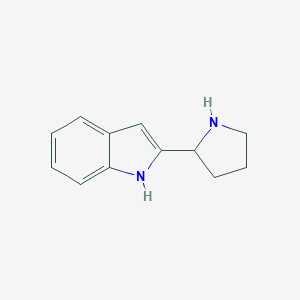
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
